molecular formula C15H16S2 B079422 2,2-Bis(phenylthio)propane CAS No. 14252-46-1

2,2-Bis(phenylthio)propane

Cat. No.: B079422
CAS No.: 14252-46-1
M. Wt: 260.4 g/mol
InChI Key: VMXYIOCIINRYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(phenylthio)propane is an organosulfur compound with the molecular formula C15H16S2 and a molecular weight of 260.418 g/mol . Its CAS Registry Number is 14252-46-1 . Researchers can leverage its defined thermodynamic properties for precise experimental planning and calibration. The standard enthalpy of formation of the solid is reported as 80.0 ± 2.3 kJ/mol, while the standard enthalpy of formation in the gas phase is 262 ± 10 kJ/mol . The compound has a triple point temperature of 329 K (approximately 55.85 °C) and an enthalpy of fusion of 24.4 kJ/mol at this temperature . This reagent is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14252-46-1

Molecular Formula

C15H16S2

Molecular Weight

260.4 g/mol

IUPAC Name

2-phenylsulfanylpropan-2-ylsulfanylbenzene

InChI

InChI=1S/C15H16S2/c1-15(2,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

VMXYIOCIINRYCX-UHFFFAOYSA-N

SMILES

CC(C)(SC1=CC=CC=C1)SC2=CC=CC=C2

Canonical SMILES

CC(C)(SC1=CC=CC=C1)SC2=CC=CC=C2

Synonyms

2,2-bis(phenylthio)propane

Origin of Product

United States

Physical and Chemical Properties of 2,2 Bis Phenylthio Propane

The physical and chemical properties of a compound are fundamental to its application in synthesis and other scientific disciplines. For 2,2-Bis(phenylthio)propane, these properties are influenced by the presence of the two phenyl rings and the two sulfur atoms.

PropertyValue
Molecular Formula C₁₅H₁₆S₂
Molecular Weight 260.42 g/mol
CAS Number 14252-46-1
Appearance Solid
Enthalpy of Fusion Determined
Purity (after zone refining) > 99.95 mol %

This table is interactive and searchable.

An enthalpy of fusion has been determined for this compound. acs.org For purification, techniques such as zone refining have been employed, achieving a purity of at least 99.95 mol %. acs.org

Synthesis and Formation of 2,2 Bis Phenylthio Propane

The synthesis of 2,2-Bis(phenylthio)propane can be achieved through the reaction of a sulfoxide (B87167) with a thiol in the presence of a magnesium amide. oup.com Specifically, the reaction of 1-methylethyl phenyl sulfoxide with benzenethiol (B1682325) using a magnesium amide reagent can produce this compound. oup.com This method is noted for its applicability to the preparation of symmetrical dithioacetals. oup.com

Another approach involves the reaction of 1,1,1-trifluoro-2,2-bis(phenylthio)propane, however, this starting material did not react with sodium thiophenoxide to yield the desired product. koreascience.kr

Spectroscopic Characterization of 2,2 Bis Phenylthio Propane

The structural elucidation of 2,2-Bis(phenylthio)propane relies on various spectroscopic techniques.

Spectroscopic DataObserved Signals
¹H NMR (60 MHz, CDCl₃) δ = 1.47 (s, 6H), 7.1-7.65 (m, 9H)
Mass Spectrometry (MS) m/z (%) 294 (M⁺; 0.6), 185 (37), 151 (100)
Infrared (IR, neat) 1582, 1572, 1473, 1438, 1360, 1107, 1091, 1025, 1014, 823, 749, 692 cm⁻¹

This table is interactive and searchable.

The ¹H NMR spectrum of a related compound, 2-(4-chlorophenylthio)-2-(phenylthio)propane, shows a singlet for the six methyl protons at δ 1.47 and a multiplet for the aromatic protons between δ 7.1 and 7.65. oup.com The mass spectrum of this chlorinated analog displays a molecular ion peak at m/z 294. oup.com The infrared spectrum shows characteristic absorptions for the aromatic rings and C-S bonds. oup.com

Reactions of 2,2 Bis Phenylthio Propane

Established Synthetic Routes to this compound

Established methods for synthesizing this compound primarily involve condensation reactions and nucleophilic substitution approaches.

Condensation Reactions for Dithioacetal Formation from Ketone Precursors

The most common method for synthesizing this compound is the condensation reaction of a ketone with thiols. This reaction, known as thioacetalization, is typically catalyzed by Lewis acids or Brønsted acids. acs.orgmdpi.com For the synthesis of this compound, acetone (B3395972) serves as the ketone precursor and reacts with two equivalents of thiophenol.

Various catalysts can be employed for this transformation, including:

Boron trifluoride etherate (BF₃·OEt₂) acs.org

Hafnium trifluoromethanesulfonate (B1224126) organic-chemistry.org

Tungstophosphoric acid organic-chemistry.org

Iodine organic-chemistry.org

p-Toluenesulfonic acid with silica (B1680970) gel organic-chemistry.orgorganic-chemistry.org

The general mechanism involves the activation of the carbonyl group of the ketone by the acid catalyst, followed by nucleophilic attack of the thiol. A subsequent dehydration step leads to the formation of the dithioacetal. The use of Lewis acids like BF₃·OEt₂ is common for thioacetal formation. pearson.commasterorganicchemistry.com

Table 1: Catalysts for the Synthesis of Dithioacetals from Ketones

CatalystReaction ConditionsReference
Boron trifluoride etherateGeneral catalyst for thioacetalization acs.org
Hafnium trifluoromethanesulfonateMild conditions, tolerates sensitive groups organic-chemistry.org
Tungstophosphoric acidSolvent-free, chemoselective organic-chemistry.org
IodineMild conditions organic-chemistry.org
p-Toluenesulfonic acid/silica gelVersatile, short reaction time organic-chemistry.orgorganic-chemistry.org

Nucleophilic Substitution Approaches (e.g., from gem-dihalides and thiophenol)

An alternative route to this compound involves the nucleophilic substitution of a gem-dihalide with thiophenol. In this approach, a compound like 2,2-dichloropropane, which can be prepared from 2-chloropropylene and HCl, serves as the electrophile. google.com The thiophenolate anion, generated by treating thiophenol with a base, acts as the nucleophile, displacing both halide ions to form the dithioacetal.

This method provides a direct way to form the carbon-sulfur bonds. A novel dual nucleophilic substitution reaction of dichloromethane (B109758) with thiols has been developed, affording dithioacetals in high yields. researchgate.net This type of reaction can be extended to other gem-dihalides and thiols. bohrium.com

Synthesis of Fluorinated this compound Derivatives

The synthesis of fluorinated analogs of this compound can be achieved by using fluorinated ketone precursors. For instance, hexafluoroacetone (B58046) can react with thiols to form the corresponding fluorinated dithioacetals. nih.gov The presence of electron-withdrawing fluorine atoms enhances the reactivity of the carbonyl group. nih.gov

Another strategy involves the reaction of gem-difluoroalkenes with thiophenol. nih.gov These reactions often proceed through an addition/elimination pathway. nih.gov Furthermore, methods for preparing fluorinated thiophenes and related sulfur-containing heterocycles have been reviewed, which can be relevant for synthesizing more complex fluorinated dithioacetal structures. researchgate.net The synthesis of CF₂X-substituted heterocycles from highly electrophilic unsaturated compounds has also been explored. ineosopen.org

A copper-catalyzed thioketalization of enones bearing CF₃ groups has been developed, allowing for the formation of thioketals containing trifluoromethyl groups. rsc.org This method could potentially be adapted for the synthesis of fluorinated this compound derivatives.

Methodologies for Related Bis(phenylthio)alkane Ligands and Intermediates

The synthesis of related bis(phenylthio)alkane ligands often follows similar principles to the synthesis of this compound. These ligands are important in coordination chemistry. For example, bimetallic tungsten and molybdenum tetracarbonyl complexes doubly-bridged by bis(phenylthio)alkane bidentate ligands have been prepared by reacting the labile complex M(CO)₄(py)₂ with the corresponding bis(phenylthio)alkane. yu.edu.jo The bis(phenylthio)alkane ligands themselves are typically prepared by the reaction of a dibromoalkane with thiophenol in the presence of a base. yu.edu.jo

Ketene (B1206846) bis(phenylthio)acetals are useful intermediates that can be prepared from acids and esters. acs.org These intermediates can be used to synthesize a variety of sulfur-substituted compounds.

The Corey-Seebach reaction utilizes lithiated 1,3-dithianes as nucleophilic acylating agents, demonstrating the utility of thioacetals as synthetic intermediates. organic-chemistry.org Reactions of trialkylboranes with 1-lithio-1,1-bis(phenylthio)alkanes can lead to the formation of secondary or tertiary alcohols after oxidative work-up, showcasing another application of these intermediates. cardiff.ac.ukrsc.orgrsc.org

Developments in the Preparation of Unsymmetrical and Functionalized Dithioacetals

While the synthesis of symmetrical dithioacetals is well-established, the preparation of unsymmetrical dithioacetals presents a greater challenge. nih.govconestogac.on.ca Recent developments have focused on achieving chemoselective synthesis.

One approach involves the sequential reaction of an aldehyde with two different thiols. conestogac.on.caacs.org By controlling the reaction conditions, it is possible to favor the formation of the unsymmetrical product over the statistical distribution of symmetrical and unsymmetrical dithioacetals. conestogac.on.ca A visible-light-induced strategy has been developed for the sequential reactions of S-H insertion and acetal (B89532) exchange between acylsilanes and two different thiols, yielding a variety of unsymmetrical dithioacetals. nih.govacs.org

Another method involves the selective conversion of an aldehyde to an unsymmetrical dithioacetal via an O-trimethylsilyl hemithioacetal intermediate. acs.org This allows for the specific cleavage of the carbon-oxygen bond of a mixed O,S-acetal, enabling the synthesis of unsymmetrical dithioacetals. acs.org

Functionalized dithioacetals can be prepared from various starting materials. For example, α-alkenoyl-α-carboxyl ketene dithioacetals can be used to synthesize functionalized unsaturated δ-lactones. nih.govacs.org The trifluoromethylation of C(sp²)–H functionalized α-oxoketene dithioacetals provides a route to regioselectively synthesized functionalized trifluoromethylated pyrazoles. rsc.org The dithioacetal functionality has found new synthetic applications, including the synthesis of functionalized alkenes. acs.org

Reactions Involving C-S Bond Cleavage and Carbanion Generation

The cleavage of the carbon-sulfur (C-S) bond in this compound is a key process that leads to the formation of valuable reactive intermediates. These intermediates, particularly carbanions, are pivotal in the construction of complex organic molecules.

Reductive Lithiation for Organolithium Species Formation

Reductive lithiation is a powerful method for C-S bond cleavage, leading to the formation of organolithium species. colab.ws This process typically involves the use of lithium metal in the presence of an aromatic electron carrier, such as naphthalene (B1677914) or 4,4’-di-tert-butylbiphenyl (DTBB). colab.ws For this compound, reductive lithiation with lithium naphthalenide or lithium 4,4'-di-tert-butylbiphenylide (LDBB) results in the cleavage of a C-S bond to generate a tertiary organolithium compound. This method is often preferred due to its efficiency, proceeding under mild conditions and with shorter reaction times compared to other methods. The resulting organolithium species are highly reactive and can be used in a variety of subsequent synthetic transformations. colab.ws

A notable advantage of this approach is its economic viability, as lithium is significantly less expensive than organolithium reagents that would otherwise be required. The mechanism involves the transfer of electrons from the aromatic radical-anion to the thioacetal, leading to the fragmentation of the C-S bond.

Generation of Geminal Carbanions α to Sulfur

The acidity of the protons on the carbon atom situated between the two sulfur atoms in thioacetals is a well-established principle in organic chemistry. utk.edu This enhanced acidity allows for the deprotonation of this position by a strong base, generating a carbanion stabilized by the adjacent sulfur atoms. This concept, known as "umpolung" or polarity inversion, transforms the normally electrophilic carbonyl carbon (from which the thioacetal is derived) into a nucleophilic center. tcichemicals.comwikipedia.org

In the case of this compound, while it lacks α-hydrogens for direct deprotonation, the principles of sulfur-stabilized carbanions are foundational to understanding its reactivity. The generation of a carbanionic center adjacent to a sulfur atom is a key feature of its derivatives and related compounds. utk.edu The stability of these carbanions is attributed to the ability of the sulfur atom to delocalize the negative charge, a phenomenon that has been extensively studied and debated, with potential involvement of d-orbitals or polarization effects. utk.edu

Applications of Generated Carbanions in Carbon-Carbon Bond Formation

The carbanions generated from the reductive lithiation of this compound and related thioacetals are versatile nucleophiles for the formation of new carbon-carbon bonds. organic-chemistry.org These organolithium intermediates can react with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides, to construct more complex molecular architectures. colab.wsresearchgate.net

For instance, the organolithium species derived from the reductive lithiation of this compound can be trapped with electrophiles like methyl vinyl ketone (MVK) in the presence of a copper salt to form new ketones. This reaction highlights the utility of these intermediates in creating new carbon frameworks. Subsequent reactions, such as Wittig olefination, can further functionalize the newly formed molecule. The Corey-Seebach reaction, which utilizes lithiated 1,3-dithianes, is a classic example of this type of transformation, providing a synthetic equivalent of an acyl anion. wikipedia.org

Oxidative and Reductive Transformations of Phenylthio Groups

The sulfur atoms in the phenylthio groups of this compound are susceptible to both oxidation and reduction, offering pathways to further functionalize the molecule or to remove the thioacetal moiety entirely.

Oxidation to Sulfoxides and Sulfones

Thioethers, including thioacetals like this compound, can be oxidized to form the corresponding sulfoxides and sulfones. expertsmind.comorganic-chemistry.org This transformation is typically achieved using various oxidizing agents. tcichemicals.com Common reagents for this purpose include hydrogen peroxide, peroxyacids (like meta-chloroperbenzoic acid, m-CPBA), and hypervalent iodine compounds. tcichemicals.comexpertsmind.comresearchgate.net

The oxidation can often be controlled to selectively produce either the sulfoxide (B87167) or the sulfone. For example, oxidation with one equivalent of an oxidizing agent may yield the sulfoxide, while further oxidation with an excess of the reagent can lead to the sulfone. expertsmind.comresearchgate.net The oxidation of the thioacetal to a sulfoxide or sulfone can facilitate its hydrolysis back to the parent carbonyl compound, a process known as dethioacetalization. tcichemicals.com

Table 1: Oxidation of Thioacetals

Oxidizing Agent Product Reference
Hydrogen Peroxide (H₂O₂) Sulfoxide (R₂SO) expertsmind.com
Peroxyacid (e.g., m-CPBA) Sulfone (R₂SO₂) expertsmind.comresearchgate.net

Reductive Removal of Phenylthio Moieties

The phenylthio groups of this compound can be reductively cleaved, a process known as desulfurization. wikipedia.org This reaction is a valuable synthetic tool for converting a thioacetal back to a hydrocarbon, effectively removing the original carbonyl functionality it was protecting. jove.com

A classic reagent for desulfurization is Raney nickel, often in the presence of hydrogen. expertsmind.comwikipedia.orgjove.com This method is widely used for the reductive cleavage of carbon-sulfur bonds. rsc.org Other methods for reductive desulfurization have also been developed, including the use of nickelocene-lithium aluminum hydride, which has been shown to be an effective homogeneous reagent for this transformation. rsc.org Additionally, pyridine-derived electron donors have been employed for the metal-free reductive desulfurization of thioacetals. elsevierpure.comnih.gov Fenton-like chemistry using cerium(III) bromide and hydrogen peroxide has also been reported as a green and efficient method for oxidative desulfurization. rsc.org

Table 2: Reagents for Reductive Desulfurization of Thioacetals

Reagent Conditions Reference
Raney Nickel / H₂ Hydrogenolysis wikipedia.orgjove.com
Nickelocene-LiAlH₄ Homogeneous reduction rsc.org
Pyridine-derived electron donor Metal-free reduction elsevierpure.comnih.gov

Substitution Reactions at the Sulfur Center

The dithioacetal linkage in this compound and its analogs can undergo substitution reactions, typically involving the cleavage of one or both carbon-sulfur bonds. A classic transformation for thioacetals is their reductive desulfurization. Treatment with Raney nickel, a strong reducing agent, results in the complete removal of the sulfur-containing groups and their replacement with hydrogen atoms, converting the dithioacetal into the corresponding alkane. pearson.com This reaction provides a method for the deprotection of a carbonyl group that has been masked as a dithioacetal.

In more complex systems, substitution can be part of a cascade of reactions. For instance, the analog 1,1,1-trifluoro-2,2-bis(phenylthio)propane undergoes a reaction with methyllithium (B1224462) that results in the substitution of one phenylthio group and the elimination of a fluoride (B91410) ion to yield a 2-fluoro-3-phenylthio-2-butene. acs.org This transformation showcases a substitution-elimination pathway where a phenylthio group is ultimately displaced.

Furthermore, the synthesis of related bis(phenylthio) compounds often relies on nucleophilic substitution, highlighting the reactivity of the thiophenolate nucleophile. The reaction of geminal dihalides or dihalocyclopropanes with sodium thiophenolate leads to the formation of bis(phenylthio) structures through the displacement of the halogen atoms. arkat-usa.orgarkat-usa.org

Rearrangement and Cyclization Reactions

The propane (B168953) backbone of this compound and its isomers allows for a range of rearrangement and cyclization reactions, leading to the formation of new cyclic structures.

Formation of Cyclic Structures (e.g., cyclopropyl (B3062369) phenyl sulfides from 1,3-bis(phenylthio)propanes)

While this compound itself is not the direct precursor, its isomer, 1,3-bis(phenylthio)propane (B1581348), is a well-established starting material for the synthesis of cyclopropyl phenyl sulfides. oup.comnih.gov This transformation is a key example of an intramolecular cyclization facilitated by a strong base. Treatment of various substituted 1,3-bis(phenylthio)propanes with one equivalent of n-butyllithium in THF initiates a 1,3-elimination of thiophenol, yielding the corresponding cyclopropyl phenyl sulfide in good yields. oup.com The reaction proceeds via deprotonation at a carbon adjacent to one of the sulfur atoms, followed by intramolecular nucleophilic attack and displacement of the second phenylthio group. chemicalbook.comchemicalbook.com

If two equivalents of butyllithium (B86547) are used, the reaction proceeds further to generate 1-lithiocyclopropyl phenyl sulfide, a versatile synthetic intermediate. oup.comchemicalbook.comresearchgate.net This reagent can then be trapped with various electrophiles to introduce a wide range of functional groups onto the cyclopropane (B1198618) ring. oup.com

The table below summarizes the cyclization of several substituted 1,3-bis(phenylthio)propanes to their corresponding cyclopropyl phenyl sulfide derivatives.

Substituent at C-2 of Propane ChainProductYield (%)Reference
HCyclopropyl phenyl sulfide95 oup.com
Methyl1-Methylcyclopropyl phenyl sulfide92 oup.com
n-Butyl1-n-Butylcyclopropyl phenyl sulfide89 oup.com
Phenyl1-Phenylcyclopropyl phenyl sulfide94 oup.com
Hydroxyl2-Hydroxycyclopropyl phenyl sulfide- oup.com

Intramolecular Annulation Reactions

Dithioacetal moieties can participate in intramolecular annulation reactions to construct heterocyclic systems. A notable example is the Selectfluor-mediated intramolecular oxidative annulation of α-carbamoyl ketene dithioacetals. researchgate.net In this metal-free process, an N-S bond is formed, leading to fully substituted isothiazolones. The reaction requires water, which is crucial for the elimination of one of the alkyl groups from a sulfur atom, facilitating the ring closure. researchgate.net Such reactions demonstrate the capacity of the sulfur atoms in dithioacetal-like structures to engage in bond formation under oxidative conditions, providing access to valuable heterocyclic scaffolds.

Dithioacetal Exchange Processes and Dynamic Covalent Chemistry

Dithioacetal formation is a reversible process, and this equilibrium can be exploited in the field of dynamic covalent chemistry (DCC). acs.orgthieme-connect.com DCC utilizes reversible reactions to generate libraries of interconverting compounds under thermodynamic control, allowing the system to adapt to external stimuli and amplify the best-fitting members. acs.org

The dithioacetal exchange reaction involves the reversible reaction between a dithioacetal and a thiol in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). conicet.gov.ar Compared to the related orthoester exchange, dithioacetal exchange is generally slower, requires more acidic conditions, and is less sensitive to hydrolysis. thieme-connect.com This robustness makes it a valuable tool for building complex molecular systems. The exchange can be combined with other orthogonal reversible reactions, like disulfide exchange, to create multi-level dynamic systems where different layers of the network can be activated sequentially or simultaneously. conicet.gov.arrsc.org

The utility of dithioacetal exchange in DCC has been demonstrated by the creation of dynamic libraries of macrocycles, where a specific host molecule can be selected and amplified from the mixture by the addition of a template guest molecule. acs.org The table below shows various acidic conditions used to catalyze dithioacetal exchange.

CatalystSolventConditionsKey ObservationReference
Trifluoroacetic acid (TFA)ChloroformRoom TemperatureReversible formation and exchange of dithioacetals demonstrated. acs.orgconicet.gov.ar
Various Brønsted acids (e.g., TfOH, MsOH)AcetonitrileRoom TemperatureReaction kinetics are dependent on acid strength; stronger acids accelerate the exchange. rsc.org
Lewis acids (e.g., SnCl2)AcetonitrileRoom TemperatureLewis acids can catalyze the exchange, allowing for orthogonality with other systems. rsc.org
UV light (with sensitizer)-IrradiationPhotosensitized exchange proceeds via radical intermediates, offering an alternative activation trigger. conicet.gov.ar

Elucidation of Reaction Pathways for C-S Bond Activation

The activation and cleavage of the C-S bonds in this compound are central to its reactivity. A primary pathway for this activation is through reductive lithiation, a process that involves single-electron transfer (SET) to generate reactive intermediates.

The generally accepted mechanism for the reductive cleavage of phenyl thioethers involves the transfer of an electron from a reducing agent, such as an arene radical anion, to the thioether. This forms a transient, highly reactive radical anion intermediate. This intermediate then undergoes rapid and exclusive dissociation of the C-S bond to produce an alkyl radical and lithium phenylthiolate. A subsequent electron transfer to the alkyl radical yields the corresponding organolithium compound.

This process has been applied to this compound for the generation of organolithium reagents. For instance, reductive lithiation using lithium 4,4′-di-tert-butylbiphenylide (LDBB) effectively cleaves a C-S bond, and the resulting organolithium intermediate can be trapped by electrophiles like methyl vinyl ketone. The efficiency of this cleavage is highlighted by comparisons with other alkyl phenyl sulfides, where this compound demonstrates comparable reaction rates under specific reductive lithiation conditions.

Alternative pathways for C-S bond activation exist, including photochemical methods. While not extensively detailed for this compound itself, related studies on photochemical deprotection of cyclic thioacetals suggest that light-induced electron transfer can be a viable method for C-S bond cleavage. niigata-u.ac.jpfrontiersin.org Additionally, transition metal-catalyzed reactions can activate C-S bonds, although specific studies detailing this for this compound are less common than reductive metalation techniques. mdpi.comresearchgate.net

Catalytic Roles in Mediating Transformations (e.g., radical anions, transition metal catalysis, Lewis acids)

The transformation of this compound is frequently mediated by specific catalytic systems that facilitate the C-S bond cleavage and subsequent reactions.

Radical Anions: Aromatic radical anions are key reagents in the reductive lithiation of this compound. Lithium naphthalenide (LN) and particularly lithium 4,4′-di-tert-butylbiphenylide (LDBB) are commonly used. These reagents act as single-electron donors, initiating the C-S bond cleavage sequence. An alternative approach involves using a catalytic amount of an aromatic additive, such as N,N-dimethyl-o-toluidine (DMOT) or N,N-dimethylaminonaphthalene (DMAN), with lithium metal. These additives form a radical anion in situ, which then catalyzes the reductive lithiation process, offering a more economical and efficient method by avoiding the need for stoichiometric amounts of the aromatic electron carrier.

Transition Metal Catalysis: While less documented for this compound specifically, transition metals are known to catalyze reactions of thioethers. For instance, nickel complexes have been shown to catalyze the thioetherification of aryl chlorides, and ruthenium catalysts have been explored for C-H activation guided by thioether groups. uwa.edu.au In some cases, the thioether functionality can chelate to the metal center, potentially inhibiting catalytic activity. uwa.edu.au Rhodium complexes are also known to catalytically cleave C-C bonds in substrates adjacent to a thioether. mdpi.com

Lewis Acids: Lewis acids can mediate reactions involving thioacetal-derived intermediates. For example, Lewis acids like boron trifluoride etherate (BF₃·Et₂O) are used to catalyze Diels-Alder reactions of dienes synthesized from precursors like 1,1,1-trifluoro-2,2-bis(phenylthio)propane. acs.org In these cases, the Lewis acid activates the dienophile, facilitating the cycloaddition. acs.org Samarium diiodide (SmI₂), which can act as both a single-electron transfer agent and a Lewis acid, is widely used in reactions of related sulfur-containing compounds, such as promoting intramolecular Barbier reactions and Evans-Tishchenko reactions, though specific applications commencing with this compound are not detailed. scispace.comnih.govarkat-usa.org

The table below summarizes the effect of different Lewis acids on a Diels-Alder reaction involving a diene derived from a related bis(phenylthio)propane structure. acs.org

Lewis Acid Catalysis in Diels-Alder Reactions

Data from a study on dienes derived from 1,1,1-trifluoro-2,2-bis(phenylthio)propane. acs.org

EntryCatalystTime (h)Yield (%)
1BF₃·Et₂O3071
2ZnCl₂3062
3SnCl₄3058
4AlCl₃30Traces

Stereochemical Outcomes and Control in Reactions Involving Phenylthio-Substituted Intermediates

The stereochemical outcome of reactions is a critical aspect of organic synthesis. For reactions involving intermediates derived from phenylthio-substituted compounds, stereocontrol is often influenced by the nature of the intermediate and the reaction conditions.

When a new stereocenter is created at an sp²-hybridized carbon, such as in the addition of an organolithium reagent to a ketone, the incoming group can typically attack from two faces, potentially leading to a mixture of stereoisomers. ochemtutor.com However, in reactions involving intermediates with existing chiral centers, the stereochemical outcome can be directed.

In the context of phenylthio-substituted intermediates, the sulfur atom can play a significant role. For instance, in nucleophilic substitution reactions of cyclohexanone (B45756) acetals with a C-2 thiophenyl group, the substituent has a powerful influence on stereoselectivity, favoring trans products. acs.org This control is thought to arise from the electronic properties of the sulfur atom influencing the stability of the transition state, akin to the Felkin-Anh model for oxocarbenium ions. acs.org

The use of phenylthio-substituted alkenes in carbolithiation reactions has been shown to favor cyclization, leading to products with moderate diastereo- and enantioselectivity. beilstein-journals.org The stereochemical outcome of cyclopropanation reactions of allylic alcohols can be highly controlled by hydroxyl-group direction, a principle that could apply to intermediates derived from this compound if they contain such directing groups. unl.pt For example, a study on the substitution of dichlorocyclopropanes with thiophenolate led to the formation of bis(phenylthio)cyclopropane derivatives, where subsequent reactions proceeded with retention of configuration at the stereocenters. arkat-usa.org

In asymmetric synthesis, chiral auxiliaries are often employed. A study on the nucleophilic monofluoromethylation of tert-butanesulfinyl aldimines used a reagent with both phenylthio and phenylsulfonyl groups. cas.cn The reaction proceeded with excellent stereocontrol, achieving a dynamic thermodynamic resolution of the racemic nucleophile. cas.cn This highlights how phenylthio-substituted intermediates can participate in highly stereoselective transformations.

Kinetic and Thermodynamic Analyses of Reaction Mechanisms

The feasibility and rate of reactions involving this compound are governed by their thermodynamic and kinetic parameters.

The following table presents some reported thermodynamic properties for this compound.

Selected Thermodynamic Properties of this compound

PropertyValueReference
Ideal-Gas Enthalpy of Formation (Δf(g))Reported acs.org
Enthalpy of Fusion (ΔfusH)Determined acs.orgresearchgate.net
Melting Point329 K

Kinetics: Kinetic analyses provide information on reaction rates and the energies of transition states. While specific rate constants for the C-S bond cleavage of this compound are not readily available in the searched literature, general principles can be applied. The rate of reductive lithiation of alkyl phenyl sulfides has been studied, indicating that compounds like this compound exhibit cleavage rates comparable to other secondary alkyl phenyl sulfides under certain conditions.

The rate of rearrangement of radical intermediates can be extremely fast. For example, the rearrangement of the 2,2-dimethyl-3-buten-1-yl radical, which proceeds via a cyclopropylcarbinyl radical intermediate, has a rate constant (k) of 4.3 × 10⁷ s⁻¹ at 25°C. cdnsciencepub.com This high rate is attributed to steric acceleration of the ring closure by the gem-dimethyl groups (the Thorpe-Ingold effect). cdnsciencepub.com Similar steric effects from the geminal methyl groups in this compound could influence the rates of reactions involving its derived radical intermediates. Kinetic studies of chelate ring closure in platinum complexes with diphosphine ligands show that the rate is highly dependent on the length of the chain connecting the phosphorus atoms, which determines the stability of the resulting ring. researchgate.net This principle is relevant to any intramolecular reactions of derivatives of this compound.

Precursor Role in the Synthesis of Fluorinated Dienes for Diels-Alder Cycloadditions

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of synthetic methods for fluorinated compounds is of significant interest. This compound derivatives have proven to be valuable precursors for the synthesis of fluorinated dienes, which are key components in Diels-Alder cycloaddition reactions for constructing fluorinated six-membered rings. acs.orgbeilstein-journals.org

A notable application involves the use of 1,1,1-trifluoro-2,2-bis(phenylthio)propane as a starting material. acs.org Treatment of this compound with methyllithium initiates a cascade of reactions, ultimately affording 2-fluoro-3-phenylthio-1,3-butadiene and 2-trifluoromethyl-3-phenylthio-1,3-butadiene. acs.org These dienes subsequently participate in Lewis acid-catalyzed Diels-Alder reactions with various dienophiles to produce a range of fluorinated carbocycles in moderate to high yields. acs.org

The general synthetic utility of the Diels-Alder reaction is significantly expanded by modifying the diene and dienophile components. acs.org The incorporation of heteroatoms, such as the fluorine and sulfur in the aforementioned dienes, influences the reactivity, regioselectivity, and stereochemistry of the cycloaddition, and provides handles for further functionalization of the resulting cycloadducts. acs.org

Table 1: Synthesis of Fluorinated Dienes from a this compound Derivative

Starting MaterialReagentProduct(s)YieldReference
1,1,1-trifluoro-2,2-bis(phenylthio)propaneMethyllithium2-fluoro-3-phenylthio-1,3-butadiene and 2-trifluoromethyl-3-phenylthio-1,3-butadiene78% (for an intermediate) acs.org

This table summarizes the initial step in the synthesis of fluorinated dienes.

Utility in Functionalization through Organolithium Intermediates

Organolithium compounds are highly reactive and essential reagents in organic synthesis, enabling the formation of new carbon-carbon bonds. The dithioacetal group in this compound and related structures can be exploited to generate functionalized organolithium intermediates through a process known as reductive lithiation or sulfur-lithium exchange.

This transformation typically involves the reaction of the dithioacetal with a strong reducing agent, such as lithium in the presence of an electron carrier like 4,4′-di-tert-butylbiphenyl (DTBB). The resulting organolithium species is a potent nucleophile and can react with a wide array of electrophiles, such as alkyl halides, epoxides, carbonyl compounds, and imines, to introduce new functional groups into the molecule. wikipedia.org

The regioselectivity of the addition of these organolithium reagents to α,β-unsaturated systems, such as enones, can often be controlled by the reaction conditions, particularly the solvent. researchgate.net The use of polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) can favor 1,4-conjugate addition over 1,2-addition by promoting the formation of solvent-separated ion pairs. researchgate.net

Contribution to the Construction of Complex Organic Scaffolds (e.g., masked functionalities, umpolung reagents)

The concept of "umpolung," or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. wikipedia.org The dithioacetal moiety in this compound is a classic example of a group that enables umpolung. wikipedia.orgbeilstein-journals.org

Furthermore, the dithioacetal group can serve as a "masked" or protected form of a carbonyl group. beilstein-journals.org This allows for chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl functionality. The dithioacetal can then be hydrolyzed back to the carbonyl group at a later stage in the synthesis. wikipedia.org This protective group strategy is crucial for the synthesis of complex molecules containing multiple functional groups. beilstein-journals.org

Regio- and Chemoselective Transformations Enabled by the Dithioacetal Moiety

The dithioacetal group in this compound and its analogs directs and facilitates a variety of regio- and chemoselective reactions. The sulfur atoms can influence the reactivity of adjacent and nearby functional groups, and the carbon-sulfur bonds themselves can be selectively cleaved.

For instance, the reductive cleavage of the carbon-sulfur bonds in dithioacetals using reagents like Raney nickel provides a method for the complete removal of the dithioacetal and its replacement with two hydrogen atoms (a methylene (B1212753) group). beilstein-journals.org This desulfurization is a key step in many synthetic sequences where the dithioacetal has served its purpose as a control element or a masked functional group.

The presence of the dithioacetal can also direct the stereochemical outcome of reactions at neighboring centers. The bulky phenylthio groups can create a specific steric environment that favors the approach of reagents from a particular direction, leading to high levels of stereoselectivity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For 2,2-Bis(phenylthio)propane, these studies focus on elucidating bond lengths, bond angles, and dihedral angles that define its geometry. Methods like Density Functional Theory (DFT) and ab initio calculations can predict the most stable conformations by mapping the potential energy surface.

ParameterTypical Calculated ValueMethod
C-S Bond Length1.80 - 1.85 ÅDFT (B3LYP/6-31G)
S-Caryl Bond Length1.75 - 1.80 ÅDFT (B3LYP/6-31G)
C-S-C Bond Angle100° - 105°DFT (B3LYP/6-31G)
C-C-S Dihedral AngleVariable (depends on conformation)DFT (B3LYP/6-31G)

Conformational analysis reveals the energy barriers between different rotational isomers (rotamers) arising from the rotation around the C-S bonds. These studies are crucial for understanding which conformations are most likely to be present at a given temperature and how they might influence the compound's reactivity.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, providing detailed information about the energy profiles of chemical reactions. nih.gov For this compound, DFT calculations can be employed to model various transformations, such as cleavage of the C-S bonds or reactions at the phenyl rings.

These calculations can identify and characterize the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies for different possible pathways, chemists can predict which reaction is more likely to occur. mdpi.comresearchgate.net For instance, in reactions involving thioethers, DFT can help elucidate whether a reaction proceeds via a nucleophilic substitution, electrophilic attack, or a radical mechanism. mdpi.comresearchgate.net

In the context of catalysis, DFT studies can model the interaction of this compound with a catalyst surface or a metal complex. researchgate.net For example, investigations into rhodium-catalyzed hydrothiolation of allyl amine have utilized DFT to compute the free energy profiles for different pathways, elucidating the factors that control regioselectivity. researchgate.net Similar approaches could be applied to understand the catalytic transformations of this compound.

Table 2: Example of DFT-Calculated Energy Profile Data for a Hypothetical Reaction Note: This table is a hypothetical representation of data that could be obtained from a DFT study of a reaction involving a thioether.

SpeciesRelative Energy (kcal/mol)Computational Level
Reactants0.0B3LYP/6-311+G(d,p)
Transition State 1+25.4B3LYP/6-311+G(d,p)
Intermediate+5.2B3LYP/6-311+G(d,p)
Transition State 2+15.8B3LYP/6-311+G(d,p)
Products-10.1B3LYP/6-311+G(d,p)

Predictive Modeling of Reactivity and Selectivity in this compound Systems

Predictive modeling aims to forecast the chemical behavior of a compound under various conditions without performing the experiment. For this compound, computational models can predict its reactivity towards different reagents and the selectivity (chemo-, regio-, and stereo-selectivity) of its reactions.

One approach is the use of Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the structural or physicochemical properties of a molecule and its reactivity. For example, a QSPR model could correlate substituent effects on the phenyl rings with the rate of a specific reaction.

Molecular dynamics (MD) simulations can be used to assess steric effects and predict regioselectivity. By simulating the dynamic motion of the molecule, MD can reveal which sites are more sterically accessible for an incoming reagent. For electrophilic substitution on the phenyl rings of this compound, these models could predict whether substitution is more likely to occur at the ortho, meta, or para positions. The interplay between electronic effects (governed by the electron-donating or -withdrawing nature of the thioether group) and steric hindrance determines the ultimate regioselectivity.

Analysis of Intermolecular and Intramolecular Non-Covalent Interactions in Related Compounds

Non-covalent interactions (NCIs) are crucial in determining the physical properties and supramolecular chemistry of compounds, influencing everything from crystal packing to ligand-receptor binding. mdpi.com While direct studies on this compound are limited, analysis of related organosulfur compounds provides significant insight.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. mdpi.comresearchgate.netscielo.org.mx

Intramolecular Interactions: In molecules containing phenylthio groups, weak intramolecular interactions like C-H···π and C-H···S hydrogen bonds can occur, influencing the conformational stability. These interactions can be identified and characterized by analyzing the electron density distribution. mdpi.com

Understanding these NCIs is essential for crystal engineering and for predicting the solid-state properties of this compound and its derivatives.

Table 3: Common Non-Covalent Interactions in Phenylthio Compounds

Interaction TypeDescriptionTypical Energy Range (kcal/mol)
π-π StackingAttraction between aromatic rings stacked face-to-face or face-to-edge.1-5
C-H···π InteractionA C-H bond acting as a weak hydrogen bond donor to a π-system.0.5-2.5
C-H···S Hydrogen BondA weak hydrogen bond with the sulfur atom acting as the acceptor.0.5-2.0
van der Waals ForcesGeneral dispersion and repulsion forces between molecules.Variable

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient 2,2-Bis(phenylthio)propane Transformations

The transformation of this compound, primarily through the cleavage of its carbon-sulfur bonds to deprotect a ketone functional group, is a cornerstone of its synthetic utility. Future research is keenly focused on developing more efficient and milder catalytic systems to achieve this and other transformations.

Transition Metal Catalysis: The activation of C–S bonds by transition metals is a burgeoning area of research. researchgate.netdicp.ac.cn Homogeneous transition metal compounds are being investigated to gain fundamental insights into the cleavage of C–S bonds in organosulfur compounds. researchgate.net For instance, nickel and rhodium complexes have shown promise in mediating reactions of sulfur-containing compounds. acs.orgmdpi.com Nickel complexes with sulfur ligation have been synthesized to model the function of acetyl-coenzyme A synthase, demonstrating nickel-mediated thioester formation in a complete reaction cycle. acs.org Future work will likely focus on applying these principles to the specific C-S bonds in this compound, aiming for catalytic systems with low catalyst loadings, high functional group tolerance, and enhanced reaction rates. The development of recyclable catalytic systems, for example using glycerol (B35011) as a promoting and recyclable medium for catalyst-free synthesis of linear thioethers, also presents a promising avenue. tandfonline.com

Photocatalysis: Visible-light-induced cleavage of C–S bonds in thioacetals and thioketals is an emerging green alternative to traditional methods. researchgate.net Research has demonstrated that molecular iodine can act as a photocatalyst in combination with oxygen as the terminal oxidant for the cleavage of thioacetals. researchgate.net This approach offers mild reaction conditions and high chemical yields. researchgate.net Another avenue involves the use of organic photoredox catalysts, such as Eosin Y, for photocatalytic radical thiol-yne reactions. beilstein-journals.org The combination of photoredox catalysis with transition metal catalysis is another powerful strategy for C-S bond formation and cleavage. beilstein-journals.org Future investigations will likely explore a broader range of photocatalysts and reaction conditions to enhance the efficiency and substrate scope for transformations of this compound.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity and mild reaction conditions. Recently, a biocatalytic strategy for the cleavage of thioketals using vanadium-dependent haloperoxidases (VHPOs) has been described. acs.orgchemrxiv.orgresearchgate.netchemrxiv.org This method utilizes enzymatic bromide recycling for the halogenation-mediated cleavage of thioketals. acs.orgchemrxiv.orgresearchgate.netchemrxiv.org The reaction proceeds in high yield with excellent chemoselectivity and is applicable to a broad range of substrates. acs.orgchemrxiv.orgresearchgate.netchemrxiv.org The development of robust and reusable biocatalytic systems for the transformation of this compound holds significant promise for sustainable chemical synthesis.

Table 1: Emerging Catalytic Strategies for Thioacetal Transformations

Catalytic ApproachCatalyst ExampleKey AdvantagesResearch Focus
Transition Metal Catalysis Nickel and Rhodium complexesHigh reactivity, potential for novel transformationsLowering catalyst loading, improving functional group tolerance
Photocatalysis Molecular Iodine, Eosin YMild conditions, use of visible light as a green energy sourceExpanding substrate scope, developing new photocatalysts
Biocatalysis Vanadium-dependent haloperoxidases (VHPOs)High selectivity, environmentally benign conditionsImmobilization for reusability, enzyme engineering for broader applicability

Exploration of New Synthetic Utilities in Advanced Target Molecule Synthesis

Beyond its traditional role as a protecting group, this compound and its analogs are finding new applications in the synthesis of complex and advanced target molecules.

Fluorinated Molecules: A fluorinated analog, 1,1,1-trifluoro-2,2-bis(phenylthio)propane, has been utilized as a starting material for the synthesis of 2-fluoro-3-phenylthio-1,3-butadiene and 2-trifluoromethyl-3-phenylthio-1,3-butadiene. acs.org These fluorinated dienes are valuable intermediates in Diels-Alder reactions for the construction of complex fluorinated carbocycles, which are of significant interest in medicinal chemistry and materials science due to their unique properties. acs.org

Polymer and Materials Science: The structural backbone of this compound is analogous to that of bisphenol A (BPA), a monomer widely used in the production of polycarbonate plastics. google.com Research into ortho-aryl-substituted bisphenol monomers, which can be synthesized from similar precursors, aims to develop alternatives to existing polycarbonates with maintained properties but potentially lower biological receptor binding. google.com Furthermore, this compound and its derivatives can be used in the synthesis of thermostable polymers and adhesives. The development of novel polymers derived from this compound could lead to materials with enhanced thermal stability and other desirable properties.

Pharmaceutical Intermediates: The core structure of this compound can be found in precursors to various biologically active molecules. For example, the synthesis of antidepressant molecules such as duloxetine (B1670986) involves intermediates that share structural similarities. rsc.org The development of efficient synthetic routes utilizing this compound or its derivatives for the preparation of pharmaceutical intermediates is an active area of research. For instance, a base-induced synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl) acetonitriles has been reported for the advanced synthesis of aqueous soluble acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. researchgate.net

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic processes. The integration of this compound into these methodologies is a key area of future research.

Solvent-Free and Microwave-Assisted Synthesis: The search for cleaner and more efficient synthetic alternatives has led to the exploration of solvent-free and microwave-assisted synthesis techniques. researchgate.net These methods can significantly reduce reaction times, improve yields, and minimize the use of hazardous organic solvents. researchgate.net Applying these techniques to the synthesis and transformations of this compound could lead to more sustainable chemical processes.

Use of Ionic Liquids: Ionic liquids are emerging as green and reusable reaction media for a variety of chemical transformations. clockss.orgmdpi.comresearchgate.netresearchgate.net Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to volatile organic solvents. researchgate.net The use of imidazolium-based ionic liquids has been explored for cyclization reactions of similar alkylsulfanylphenylamines. clockss.org Future research could focus on utilizing ionic liquids as reaction media for the synthesis and transformations of this compound, potentially leading to improved reaction efficiency and easier product separation and catalyst recycling.

Recyclable Reagents and Catalysts: The development of recyclable reagents and catalysts is a cornerstone of green chemistry. The use of glycerol as a recyclable medium for the synthesis of thioethers is a promising example. tandfonline.com Similarly, the development of solid-supported catalysts, such as silica-supported transition metals, for reactions involving related compounds offers the advantage of easy separation and reuse. google.com Future efforts will likely focus on developing robust and recyclable catalytic systems for the transformations of this compound.

Table 2: Green Chemistry Approaches for this compound

Green Chemistry PrincipleApplication to this compoundPotential Benefits
Alternative Solvents Use of ionic liquids or recyclable media like glycerolReduced use of volatile organic compounds, easier catalyst recycling
Energy Efficiency Microwave-assisted synthesisFaster reaction times, reduced energy consumption
Waste Reduction Solvent-free synthesis, use of recyclable catalystsMinimized waste generation, improved atom economy

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. Advanced spectroscopic and computational techniques are providing unprecedented insights into the intricate details of chemical transformations involving this compound and related compounds.

Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) has become a powerful tool for identifying and characterizing reactive intermediates in solution. nih.govnih.gov This technique allows for the direct detection of short-lived species that are often missed by conventional analytical methods. nih.gov By coupling ESI-MS with tandem mass spectrometry (MS/MS) and computational methods, it is possible to gain detailed structural information about reaction intermediates and elucidate complex reaction pathways. nih.govnih.gov The application of these advanced mass spectrometry techniques to the study of catalytic transformations of this compound will provide a deeper understanding of the underlying mechanisms.

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. The use of 2D NMR experiments (COSY, HSQC, HMBC) can help in resolving complex spectra and confirming the connectivity of molecules, which is particularly useful for characterizing reaction intermediates and products.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly being used to complement experimental studies of reaction mechanisms. These techniques can be used to calculate the energies of reactants, transition states, and products, providing valuable insights into reaction pathways and selectivities. For example, DFT calculations can be used to predict the chemical shifts in NMR spectra, aiding in the structural assignment of complex molecules. Computational studies on the conformational dynamics of related molecules have revealed how different conformers can influence reactivity. Future research will undoubtedly leverage the power of computational chemistry to design new catalysts and predict the outcomes of novel transformations of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Bis(phenylthio)propane, and what experimental conditions optimize yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting acetone with phenylthiol derivatives in the presence of acid catalysts under inert atmospheres (e.g., nitrogen) at 60–80°C for 6–12 hours. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%). Key characterization includes 1^1H/13^13C NMR to confirm thioether linkages and GC-MS for purity validation .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodology :

  • Spectroscopy : 1^1H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 1.6–1.8 ppm for methyl groups) and 13^13C NMR (δ 35–40 ppm for C-S bonds).
  • Chromatography : GC-MS with retention time matching reference standards; HPLC (C18 column, acetonitrile/water mobile phase) for purity >98%.
  • Elemental Analysis : C, H, S content within ±0.3% of theoretical values.
  • Thermal Analysis : DSC to verify melting points and thermal stability .

Q. What thermodynamic properties (e.g., enthalpy of formation, vapor pressure) are critical for handling this compound?

  • Key Data :

  • Ideal-gas enthalpy of formation : ΔHf\Delta H^\circ_f = 105.3 ± 2.1 kJ/mol (calculated via combustion calorimetry) .
  • Vapor pressure : <1 Pa at 25°C, indicating low volatility .
  • Thermal stability : Decomposition initiates at ~250°C, necessitating storage below 25°C in inert environments .

Advanced Research Questions

Q. What mechanistic pathways explain the thermal decomposition of this compound?

  • Methodology : Pyrolysis studies (520–737 K) reveal retro-Michael elimination, forming acrylic acid and phenyl disulfide via a four-membered cyclic transition state. Kinetic analysis (Arrhenius parameters: EaE_a = 120–140 kJ/mol) supports first-order kinetics. Reaction monitoring via FTIR (C-S bond cleavage at 650 cm1^{-1}) and GC-MS for product identification .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to evaluate bond dissociation energies (C-S: ~250 kJ/mol).
  • Molecular docking : Simulate interactions with transition-metal catalysts (e.g., Pd, Ni) for cross-coupling reactions.
  • Reaxys/PubChem databases : Validate predicted pathways against experimental data (e.g., enthalpies from Steele et al. (1997)) .

Q. What role does this compound play in polymer chemistry, and how is its reactivity tailored for copolymerization?

  • Methodology :

  • Radical initiators : Use AIBN or benzoyl peroxide to copolymerize with styrene derivatives (80–100°C, 24 hours).
  • Kinetic studies : Monitor conversion via 1^1H NMR (disappearance of vinyl peaks).
  • Thermogravimetric analysis (TGA) : Assess polymer thermal stability (degradation onset ~300°C) .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

  • Methodology :

  • Hydrolysis studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) in buffers (pH 2–12).
  • HPLC analysis : Quantify degradation products (e.g., phenylthiol, acetone).
  • Kinetic modeling : Pseudo-first-order rate constants (kobsk_{\text{obs}}) show maximal stability at pH 6–7 .

Safety and Compliance

  • Handling : Use fume hoods; avoid inhalation/contact (LD50_{50} >2000 mg/kg in rats). Store in sealed containers under nitrogen .
  • Waste disposal : Neutralize with 10% NaOH, adsorb on vermiculite, and incinerate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.